molecular formula C14H8ClFN2O2 B2604970 3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 443116-17-4

3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2604970
CAS No.: 443116-17-4
M. Wt: 290.68
InChI Key: OZCFECSDTUVVAI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and isatoic anhydride.

    Condensation Reaction: The 3-chloro-4-fluoroaniline is reacted with isatoic anhydride in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 3-(3-chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or hydrogen peroxide, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.

    Erlotinib: Another quinazoline derivative with similar applications as gefitinib.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can influence the compound’s biological activity and selectivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O2/c15-10-7-8(5-6-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCFECSDTUVVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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